AHU1

Descripción

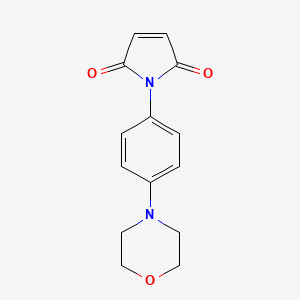

1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione is a maleimide derivative featuring a pyrrole-2,5-dione core substituted at the 1-position with a phenyl group bearing a morpholine ring at the para position. Maleimides are highly reactive due to their electron-deficient double bond, making them valuable in organic synthesis, polymer chemistry, and bioconjugation. This compound is structurally related to other N-substituted maleimides, which are widely studied for their applications in drug discovery, materials science, and photochemistry.

Propiedades

IUPAC Name |

1-(4-morpholin-4-ylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13-5-6-14(18)16(13)12-3-1-11(2-4-12)15-7-9-19-10-8-15/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBAXWAPIROUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351392 | |

| Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216774-38-8 | |

| Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Maleic Anhydride Condensation with 4-Morpholinoaniline

The primary synthesis involves a two-step process: (1) formation of maleamic acid via condensation of maleic anhydride with 4-morpholinoaniline, followed by (2) cyclodehydration to yield the maleimide ring.

Intermediate Maleamic Acid Synthesis

Maleic anhydride reacts stoichiometrically with 4-morpholinoaniline in acetone at 0–5°C for 2 hours. The intermediate N-(4-morpholinophenyl)maleamic acid precipitates as a white solid, isolated via vacuum filtration (yield: 85–92%). Key parameters:

- Solvent: Acetone enhances solubility of aromatic amines while minimizing side reactions.

- Temperature: Subambient conditions prevent premature cyclization.

Cyclodehydration to Maleimide

Cyclization employs a toluene/dimethylformamide (DMF) (3:1 v/v) mixture with p-toluenesulfonic acid (PTSA) as catalyst. The reaction refluxes at 110°C for 6–8 hours, achieving 88–94% conversion.

Mechanistic Insight:

Alternative Method: One-Pot Synthesis Using Acetic Anhydride

A modified approach bypasses intermediate isolation by using acetic anhydride as both solvent and dehydrating agent.

Procedure:

- Maleic anhydride (1.0 equiv) and 4-morpholinoaniline (1.05 equiv) react in acetic anhydride at 80°C for 3 hours.

- The mixture is poured into ice-water, and the crude product recrystallized from ethanol (yield: 78–82%).

Advantages:

- Reduced processing time by eliminating intermediate isolation.

- Acetic anhydride acts as a dual-purpose reagent, simplifying purification.

Limitations:

Optimization Studies and Yield Comparisons

Characterization and Analytical Data

Spectroscopic Validation

Análisis De Reacciones Químicas

1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole-2,5-dione compounds exhibit substantial anticancer properties. For instance, a series of compounds synthesized from 1H-pyrrole-2,5-dione derivatives were tested against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives were more effective than the standard chemotherapeutic agent doxorubicin, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione | HepG-2 | 15 | More effective |

| 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione | MCF-7 | 12 | More effective |

These findings suggest that the structural modifications in pyrrole derivatives can lead to enhanced anticancer efficacy.

Stem Cell Research

The compound has also been explored for its ability to induce self-renewal in stem/progenitor cells. Research indicates that it can promote the proliferation of these cells while maintaining their differentiation capacity, which is crucial for tissue regeneration and repair . This property makes it a candidate for applications in regenerative medicine.

Anti-inflammatory and Antimicrobial Properties

Pyrrole derivatives have been associated with anti-inflammatory and antimicrobial activities. Studies have shown that these compounds can inhibit inflammatory pathways and demonstrate effectiveness against various bacterial strains . This broadens their potential use in treating inflammatory diseases and infections.

Table 2: Biological Activities of Pyrrole Derivatives

| Activity Type | Compound Name | Effectiveness |

|---|---|---|

| Anti-inflammatory | 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione | Moderate |

| Antimicrobial | 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione | Effective against Gram-positive bacteria |

Materials Science

The unique properties of 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione also lend themselves to applications in materials science. Its ability to form stable polymers can be utilized in creating advanced materials with specific mechanical properties. Research into its use as a precursor for conducting polymers is ongoing, which could lead to innovations in electronic materials .

Case Study 1: Synthesis and Evaluation of Anticancer Properties

In a study focused on synthesizing various pyrrole derivatives, researchers evaluated the antiproliferative effects on different cancer cell lines. The synthesized compounds were characterized using NMR and mass spectroscopy to confirm their structures. The results highlighted the effectiveness of these compounds against specific cancer types, paving the way for further development into therapeutic agents .

Case Study 2: Stem Cell Proliferation

A novel approach involving 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione was employed to enhance stem cell proliferation in vitro. The study demonstrated that treatment with this compound led to increased cell viability and maintained differentiation potential, suggesting its utility in regenerative therapies .

Mecanismo De Acción

The mechanism of action of 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione and analogous pyrrole-2,5-dione derivatives:

Structural and Functional Analysis

- Morpholinyl vs. Azo Groups : The morpholinyl substituent in the target compound provides basicity and solubility, whereas phenylazo derivatives (e.g., 1-(4-(phenylazo)phenyl)-1H-pyrrole-2,5-dione) exhibit photoisomerization, enabling applications in light-responsive materials .

- Halogenated Derivatives : Fluorine and chlorine substituents (e.g., 1-(4-fluorophenyl)- and 3-chloro-1-(3,4-dichlorophenyl)- derivatives) improve metabolic stability and influence electronic properties, making them relevant in drug design .

- Electron-Donating Groups: Methoxy and dimethylamino substituents (e.g., 1-(4-methoxyphenyl)- and 1-[4-(dimethylamino)phenyl]- derivatives) alter the electron density of the maleimide ring, affecting reactivity in polymerization and conjugation reactions .

Actividad Biológica

1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is a derivative of pyrrole-2,5-dione, which has shown promise in various therapeutic applications due to its structural properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione can be represented as follows:

This structure features a morpholinyl group attached to a phenyl ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione have been primarily studied in the context of its anticancer properties. The following sections detail these activities.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of several derivatives and their evaluation against colon cancer cell lines (HCT-116, SW-620, Colo-205), with one compound showing a growth inhibition (GI50) in the range of .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

The mechanism of action appears to involve interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to inhibited tumor growth in vivo .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has also demonstrated anti-inflammatory effects. A study indicated that derivatives significantly inhibited pro-inflammatory cytokine production in stimulated PBMC cultures . The most potent derivative showed up to inhibition at higher concentrations.

Table 2: Inhibition of Cytokine Production

| Compound ID | Cytokine Target | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| 2a | IL-6 | 89 | 10 |

| 2b | TNF-α | 78 | 10 |

Case Studies

Several case studies have explored the efficacy of pyrrole derivatives in preclinical models:

- Colon Cancer Model : In a chemically induced colon cancer model in rats, compound 2a demonstrated significant tumor growth inhibition compared to controls .

- Cytotoxicity Assessment : Toxicity studies revealed that at lower concentrations (10 µg/mL), compounds exhibited no significant cytotoxic effects on PBMCs, indicating a favorable safety profile .

Q & A

Basic: What are the established synthetic routes for 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione, and how can purity be validated?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized phenyl precursors. A common approach includes:

Morpholine Introduction : Reacting 4-aminophenyl derivatives with morpholine under nucleophilic substitution conditions.

Pyrrole-2,5-dione Formation : Condensation with maleic anhydride or substituted maleimides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

Validation Methods :

- Purity : HPLC (≥95% purity) with UV detection at 254 nm .

- Structural Confirmation : - and -NMR for functional group analysis, IR spectroscopy for carbonyl (C=O) stretches (~1700 cm) .

Basic: How is the crystal structure of this compound resolved, and what software is recommended?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Slow evaporation from ethanol/dichloromethane mixtures.

Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : SHELXL (for small-molecule refinement) to model hydrogen atoms and thermal displacement parameters .

Output Metrics : Report R-factors (R < 0.05), bond length/angle deviations, and CCDC deposition number .

Advanced: How can researchers investigate the compound’s mechanism of action against kinase targets?

Answer:

Experimental Design :

Kinase Inhibition Assays : Use ADP-Glo™ kinase assays (Promega) with recombinant kinases (e.g., PI3K, mTOR) at 10 µM compound concentration. Compare IC values with controls like LY294002 .

Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction. Use PDB structures (e.g., 4L23 for PI3Kγ) and validate with MM/GBSA binding energy calculations .

Contradiction Resolution : If IC varies between assays, check ATP concentration (standardize at 1 mM) and enzyme lot variability .

Advanced: How to design structure-activity relationship (SAR) studies for morpholinylphenyl-pyrrole-dione analogs?

Answer:

Strategy :

Substituent Variation :

- Phenyl Ring : Introduce electron-withdrawing (e.g., -Cl, -CF) or donating (-OCH) groups at the 4-position.

- Morpholine : Replace with piperazine or thiomorpholine for solubility/selectivity studies .

Biological Evaluation : Test analogs in cytotoxicity (MTT assay) and kinase profiling panels (Eurofins KinaseProfiler™).

Data Interpretation : Correlate logP (calculated via ChemDraw) with cellular permeability trends .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:

Methodological Considerations :

Assay Conditions : Ensure consistency in buffer pH (7.4 vs. 6.8), ionic strength, and reducing agents (e.g., DTT) .

Compound Stability : Perform LC-MS stability checks under assay conditions (e.g., 37°C, 24 hrs) to detect degradation .

Orthogonal Assays : Validate hits using thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Advanced: What computational strategies predict off-target binding or toxicity risks?

Answer:

Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known toxicophores (e.g., reactive Michael acceptors) .

Off-Target Screening : SwissTargetPrediction or Similarity Ensemble Approach (SEA) to rank potential off-target kinases/GPCRs .

Metabolic Stability : Simulate Phase I metabolism (CYP450 isoforms) using StarDrop’s DEREK or MetaCore .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Answer:

Solubility : Measure equilibrium solubility in PBS (pH 7.4) and use cyclodextrin-based formulations if <50 µM .

Plasma Stability : Incubate with mouse/human plasma (37°C, 1 hr), quantify via LC-MS/MS.

CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.